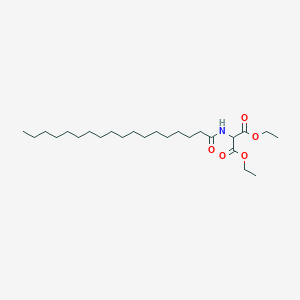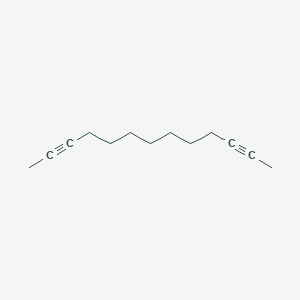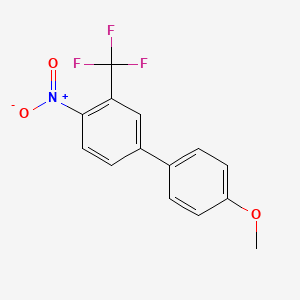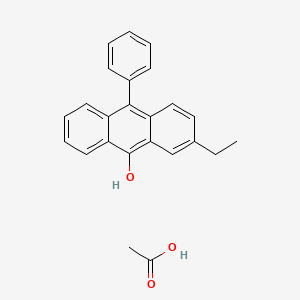![molecular formula C19H15ClN2O2 B12588489 5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide CAS No. 648925-78-4](/img/structure/B12588489.png)
5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide is an organic compound with a complex structure that includes a chlorinated benzene ring, a hydroxyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine.
Coupling Reaction: The amine is then coupled with 3-(2-pyridinyl)benzyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide involves its interaction with specific molecular targets. The hydroxyl and pyridine groups can form hydrogen bonds and coordinate with metal ions, respectively, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-N-(3-pyridinyl)benzamide: Similar structure but lacks the benzyl group.
2-Hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide: Similar structure but lacks the chlorine atom.
5-Chloro-2-hydroxy-N-(2-pyridinyl)benzamide: Similar structure but the pyridine ring is directly attached to the benzamide.
Uniqueness
5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide is unique due to the presence of both the chlorine atom and the benzyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these functional groups play a crucial role.
Properties
CAS No. |
648925-78-4 |
|---|---|
Molecular Formula |
C19H15ClN2O2 |
Molecular Weight |
338.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(3-pyridin-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H15ClN2O2/c20-15-7-8-18(23)16(11-15)19(24)22-12-13-4-3-5-14(10-13)17-6-1-2-9-21-17/h1-11,23H,12H2,(H,22,24) |
InChI Key |
FEDCYSZWHOSSMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]-](/img/structure/B12588406.png)
![Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate](/img/structure/B12588411.png)



![Acetamide,N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12588434.png)

![Methyl [5-(4-bromophenyl)thiophen-2-yl]acetate](/img/structure/B12588451.png)

![5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione](/img/structure/B12588461.png)
![4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole](/img/structure/B12588465.png)
![4-[2-({2-[(1-Hydroxy-2-methylpropan-2-YL)amino]ethyl}amino)ethyl]phenol](/img/structure/B12588471.png)
![N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12588474.png)
![5-Chloro-2-hydroxy-N-[(3'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12588481.png)
